Cas no 103883-03-0 (Procyanidin A1)

Procyanidin A1 is a naturally occurring polyphenolic compound classified as a proanthocyanidin dimer, composed of two epicatechin units linked via an A-type bond. It is primarily found in cranberries, peanuts, and other plant sources. Procyanidin A1 exhibits notable antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. Its structural configuration enhances stability and bioavailability compared to some other procyanidins. Research suggests potential benefits in cardiovascular health, anti-inflammatory responses, and cellular protection. The compound is of interest in nutraceutical and pharmaceutical applications due to its bioactivity and ability to modulate signaling pathways. Analytical methods such as HPLC and LC-MS are commonly employed for its identification and quantification.
Procyanidin A1 structure
Procyanidin A1 structure
Product Name:Procyanidin A1
CAS No:103883-03-0
MF:C30H24O12
MW:576.504369735718
CID:167807
PubChem ID:9872976
Update Time:2025-05-28

Procyanidin A1 Chemical and Physical Properties

Names and Identifiers

    • 8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol,2,8-bis(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R,3S,8S,14R,15R)-
    • Procyanidin A
    • (-)-epicatechin-(4β-8,2β-7)-(+)-catechin
    • 8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol,2,8-bis(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R
    • Procyanidin A1
    • epicatechin-(4β-->8, 2β-->O-->7)-catechin
    • PROANTHOCYANIDIN A
    • proanthocyanidin A1
    • Proanthocyanidin A-1
    • (2R,3S,8S,14R,15R)-2,8-Bis(3,4-dihydroxyphenyl)-3,4-dihydro-8,14-methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol
    • EPICATECHIN-(4BETA->8:2BETA-O-7) CATECHIN
    • (1R,5R,6S,13S,21S)-5,13-Bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]h
    • Pavetannin A-2
    • BDBM50428821
    • EC-(4b,8)(2b,7)-C
    • Epicatechin-(2b->7,4b->8)-catechin
    • C30H24O12
    • (2R,3S,8S,14R,15R)-2,8-Bis(3,4-dihydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanobenzo[7,8][1,3]dioxocino[4,5-h]chromene-3,5,11,13,15-pentaol
    • 8,14-METHANO-2H,14H-1-BENZOPYRANO(7,8-D)(1,3)BENZODIOXOCIN-3,5,11,13,15-PENTOL, 2,8-BIS(3,4-DIHYDROXYPHENYL)-3,4-DIHYDRO-, (2R,3S,8S,14R,15R)-
    • 8,14-METHANO-2H,14H-1-BENZOPYRANO(7,8-D)(1,3)BENZODIOXOCIN-3,5,11,13,15-PENTOL, 2,8-BIS(3,4-DIHYDROXYPHENYL)-3,4-DIHYDRO-, (2R-(2.ALPHA.,3.BETA.,8.BETA.,14.BETA.,15R*))-
    • (1R,5R,6S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.0^{2,11}.0^{3,8}.0^{15,20}]henicosa-2,8,10,15,17,19-hexaene-6,9,17,19,21-pentol
    • (2R,3S,8S,14R,15R)-2,8-BIS(3,4-DIHYDROXYPHENYL)-3,4-DIHYDRO-8,14-METHANO-2H,14H-1-BENZOPYRANO(7,8-D)(1,3)BENZODIOXOCIN-3,5,11,13,15-PENTOL
    • HY-N2344
    • CHEMBL450916
    • AC-35020
    • CHEBI:169780
    • AKOS037515001
    • (1R,5R,6S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
    • CS-0021306
    • (+)-PROANTHOCYANIDIN A1
    • LX492GRN5W
    • 103883-03-0
    • SCHEMBL1689429
    • WODBGULXKVZGQF-QCPBNORNSA-
    • (2R,3R,8S,14R,15R)-2-(3,4-dihydroxyphenyl)-8-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocine-3,5,11,13,15-pentol
    • CHEMBL501115
    • InChI=1/C30H24O13/c31-12-6-17(35)23-21(7-12)42-30(11-4-18(36)26(39)19(37)5-11)29(40)25(23)24-22(43-30)9-15(33)13-8-20(38)27(41-28(13)24)10-1-2-14(32)16(34)3-10/h1-7,9,20,25,27,29,31-40H,8H2/t20-,25-,27-,29-,30+/m1/s1
    • CHEBI:65854
    • BDBM50478899
    • DTXSID401028817
    • (1R,5R,6R,13S,21R)-5-(3,4-dihydroxyphenyl)-13-(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
    • Q2817270
    • epigallocatechin-(4beta->8,2beta->O-7)-epicatechin
    • NSEWTSAADLNHNH-UHFFFAOYSA-N
    • SCHEMBL18214185
    • SCHEMBL981583
    • AS-82271
    • FT-0775303
    • 5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
    • 8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-3,4-dihydro-
    • FT-0775660
    • B0005-479863
    • (+)-Proanthocyanidin A2
    • 2,8-Bis(3,4-dihydroxyphenyl)-3,4-dihydro-8,14-methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol; Procyanidol A1
    • 12798-56-0
    • (1R,5R,6S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo(11.7.1.02,11.03,8.015,20)henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
    • (1R,5R,6S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo(11.7.1.0^(2,11).0^(3,8).0^(15,20))henicosa-2,8,10,15,17,19-hexaene-6,9,17,19,21-pentol
    • DA-57053
    • MDL: MFCD04039846
    • Inchi: 1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27+,29+,30-/m0/s1
    • InChI Key: NSEWTSAADLNHNH-TXZJYACMSA-N
    • SMILES: O1C2C=C(C3C[C@@H]([C@@H](C4C=CC(=C(C=4)O)O)OC=3C=2[C@H]2C3C(=CC(=CC=3O[C@]1(C1C=CC(=C(C=1)O)O)[C@@H]2O)O)O)O)O

Computed Properties

  • Exact Mass: 576.12700
  • Monoisotopic Mass: 576.12677620 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 2
  • Complexity: 986
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 210
  • Molecular Weight: 576.5

Experimental Properties

  • Color/Form: Brown powder
  • Density: 1.766±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 300°C
  • Solubility: Almost insoluble (0.024 g/l) (25 º C),
  • PSA: 209.76000
  • LogP: 2.79350

Procyanidin A1 Pricemore >>

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